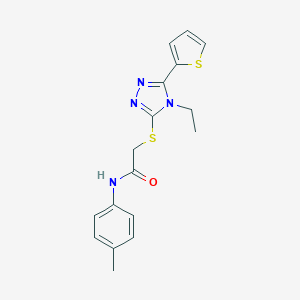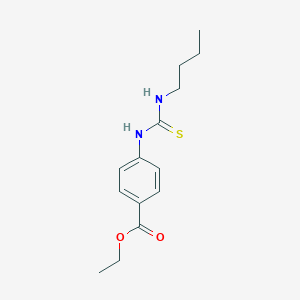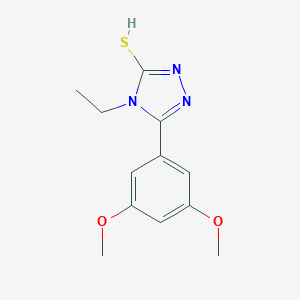![molecular formula C22H26N2O3S2 B431124 12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431124.png)
12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones This compound features a unique combination of functional groups, including an ethyl group, an isopropylsulfanyl group, a methoxyphenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the ethyl group: This step may involve alkylation reactions using ethylating agents.
Addition of the isopropylsulfanyl group: This can be accomplished through nucleophilic substitution reactions.
Incorporation of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification.
化学反応の分析
Types of Reactions
“6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. It could be evaluated for its efficacy and safety in treating various diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial processes.
作用機序
The mechanism of action of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects may be mediated through binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- 6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
- 6-ethyl-2-(isopropylsulfanyl)-3-(4-hydroxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
- 6-ethyl-2-(isopropylsulfanyl)-3-(4-chlorophenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” lies in its specific combination of functional groups and its potential applications. The presence of the methoxyphenyl group, in particular, may confer unique chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H26N2O3S2 |
|---|---|
分子量 |
430.6g/mol |
IUPAC名 |
12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O3S2/c1-6-22(4)11-16-17(12-27-22)29-19-18(16)20(25)24(21(23-19)28-13(2)3)14-7-9-15(26-5)10-8-14/h7-10,13H,6,11-12H2,1-5H3 |
InChIキー |
TUQDKSAFBYIILD-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)C4=CC=C(C=C4)OC)C |
正規SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B431041.png)
![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431043.png)
![4-[3-(2,2,6,6-Tetramethyl-piperidin-4-yl)-thioureido]-benzoic acid ethyl ester](/img/structure/B431048.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431049.png)
![4-[6-Amino-5-cyano-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B431050.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B431052.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B431054.png)

![6-Amino-3-(2,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431059.png)
![Ethyl 4-[[4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]piperazine-1-carbothioyl]amino]benzoate](/img/structure/B431060.png)
![4,4-dimethyl-6-oxo-N-phenyl-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide](/img/structure/B431061.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-4,4-dimethyl-6-oxo-N-phenyl-1-cyclohexene-1-carbothioamide](/img/structure/B431062.png)

